molecular formula C18H22N4O2 B3994397 4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B3994397
M. Wt: 326.4 g/mol
InChI Key: BBGDZYSWMUWIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 4-(propan-2-yl)phenyl group and two 3-methyl-1H-pyrazol-5-ol moieties connected through a methanediyl bridge.

Preparation Methods

The synthesis of 4,4’-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) can be achieved through a multi-component reaction involving 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes. The reaction is typically catalyzed by sodium acetate at room temperature. The process involves the formation of an arylmethylene bridge between the pyrazolone units . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the pyrazol-5-ol moieties can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with cellular targets. The compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . It also exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar compounds to 4,4’-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) include other arylmethylene-bis-pyrazol-5-ol derivatives. These compounds share the pyrazole core structure but differ in the substituents on the aromatic ring and the pyrazole moieties. The uniqueness of 4,4’-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(4-propan-2-ylphenyl)methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-9(2)12-5-7-13(8-6-12)16(14-10(3)19-21-17(14)23)15-11(4)20-22-18(15)24/h5-9,16H,1-4H3,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGDZYSWMUWIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)C(C)C)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 2
4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 3
4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 4
4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 5
4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 6
4,4'-{[4-(propan-2-yl)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.